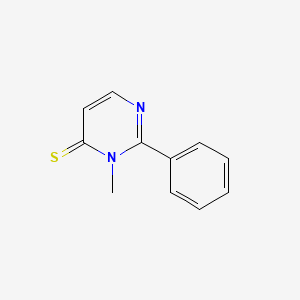
3-Methyl-2-phenylpyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenylpyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 3-position, a phenyl group at the 2-position, and a thione group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylpyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-methylpyrimidine with sulfur sources such as hydrogen sulfide or thiourea in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-phenylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents like halogens or nitro groups; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenylpyrimidine-4(3H)-thione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenylpyrimidine-4(3H)-thione involves its interaction with molecular targets through its functional groups. The thione group can form hydrogen bonds and coordinate with metal ions, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrimidine-4(3H)-thione: Lacks the methyl group at the 3-position.
3-Methyl-4(3H)-pyrimidinethione: Lacks the phenyl group at the 2-position.
2-Phenyl-3-methylpyrimidine: Lacks the thione group at the 4-position.
Uniqueness
3-Methyl-2-phenylpyrimidine-4(3H)-thione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the phenyl and methyl groups, along with the thione functionality, allows for a diverse range of interactions and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2S |
|---|---|
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
3-methyl-2-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C11H10N2S/c1-13-10(14)7-8-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
GJXAANCJQDWBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)C=CN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


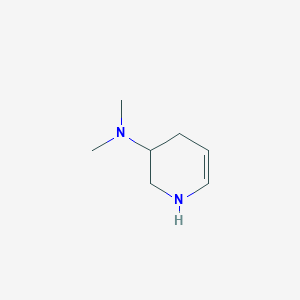
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
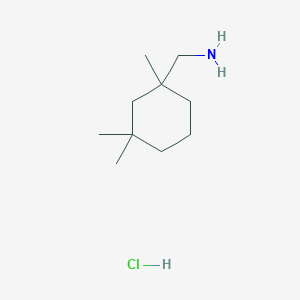
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
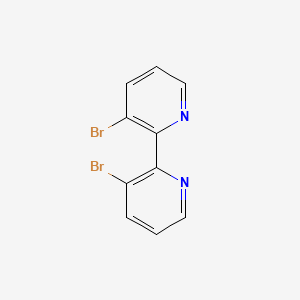


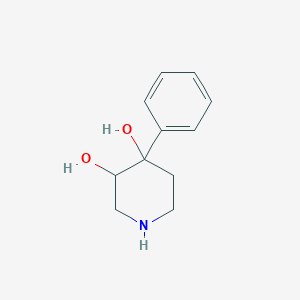
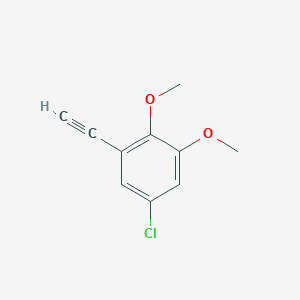
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
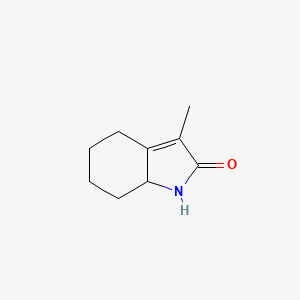
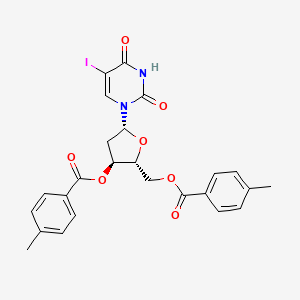
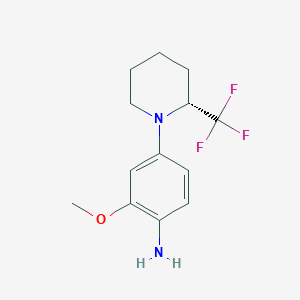
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
